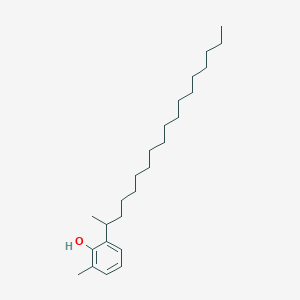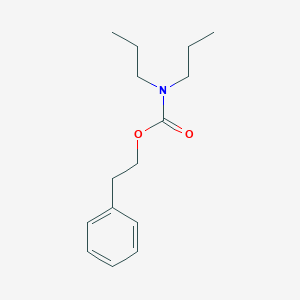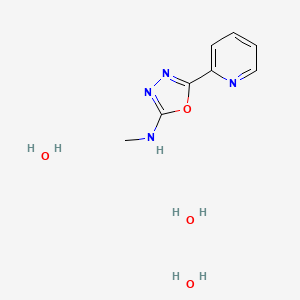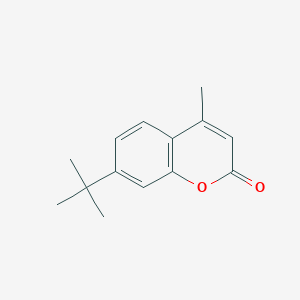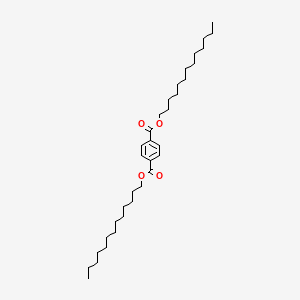![molecular formula C15H22ClNO B14242288 2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride CAS No. 400058-98-2](/img/structure/B14242288.png)
2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a cyclohexanone ring substituted with a phenylethylamino group, making it a versatile molecule for synthetic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexanone with (1R)-1-phenylethylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-pressure reactors can be employed to enhance the efficiency of the synthesis process. The final product is often purified using crystallization or chromatography techniques to obtain the hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ambroxol hydrochloride: A secretolytic agent used in respiratory diseases.
(1R)-1-phenylethyl)methylamine: A compound with similar structural features.
Uniqueness
2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
400058-98-2 |
|---|---|
Molekularformel |
C15H22ClNO |
Molekulargewicht |
267.79 g/mol |
IUPAC-Name |
2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)17;/h2-4,7-8,12,14,16H,5-6,9-11H2,1H3;1H/t12-,14?;/m1./s1 |
InChI-Schlüssel |
ADUDFHYDFDJMAN-UYUUDJTFSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NCC2CCCCC2=O.Cl |
Kanonische SMILES |
CC(C1=CC=CC=C1)NCC2CCCCC2=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)
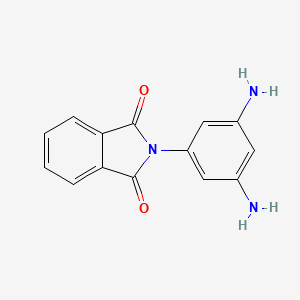
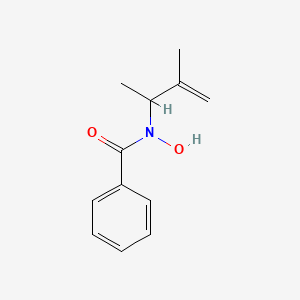
![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)

